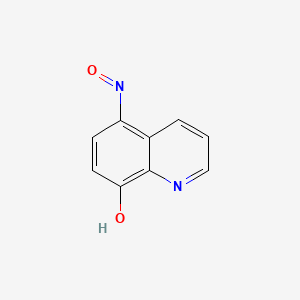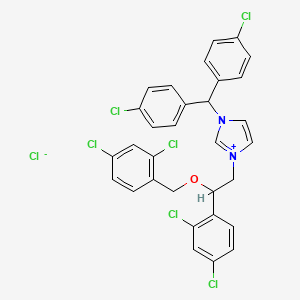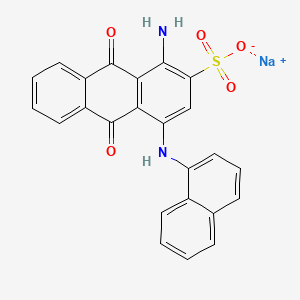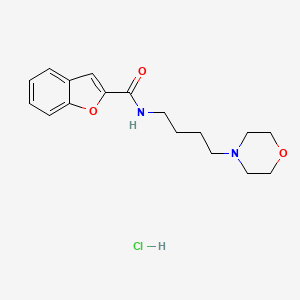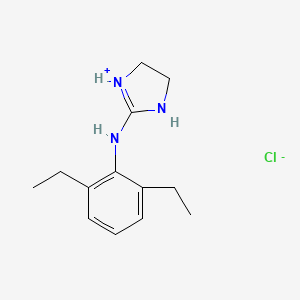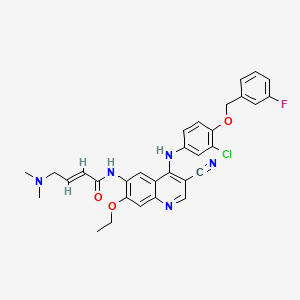
8-(4-Clorofeniltio)-2'-O-metiladenosina 3',5'-cíclico monofosfato sal sódico
Descripción general
Descripción
8-(4-Chlorophenylthio)-2’-O-methyladenosine 3’,5’-cyclic Monophosphate sodium salt is a membrane permeable cAMP analog. It is used as a selective activator of cAMP dependent protein kinase (PKA). At higher concentrations, it inhibits cAMP-dependent phosphodiesterase. It also inhibits phosphoinositide hydrolysis and secretion stimulated by n-formyl-Met-Leu-Phe but not platelet-activating factor in leukocytes .
Molecular Structure Analysis
The empirical formula of this compound is C16H14ClN5NaO6PS. It has a molecular weight of 493.79 . The SMILES string representation of the molecule is[Na+].Nc1ncnc2n([C@@H]3O[C@@H]4COP([O-])(=O)O[C@H]4[C@H]3O)c(Sc5ccc(Cl)cc5)nc12 . Chemical Reactions Analysis
This compound is known to inhibit cGMP-dependent phosphodiesterase and, at higher concentrations, inhibits cAMP-dependent phosphodiesterase .Physical and Chemical Properties Analysis
This compound is a white powder that is soluble in water at a concentration of 25 mg/mL. It should be stored at a temperature of -20°C .Aplicaciones Científicas De Investigación
Aquí hay un análisis exhaustivo de las aplicaciones de investigación científica de "8-pCPT-2mu-O-Me-cAMP":
Biología Vascular
El compuesto induce la activación de Rap y el ajuste de las uniones en las células endoteliales de la vena umbilical humana (HUVECs), lo cual es crucial para mantener la integridad y la función vascular .
Adhesión Celular
Activa la adhesión de las células Jurkat-Epac1 a la fibronectina, un proceso importante en la comunicación celular y el mantenimiento de los tejidos .
Secreción de Insulina
8-pCPT-2mu-O-Me-cAMP estimula la secreción de insulina en las células INS-1 de rata, lo que tiene implicaciones para la investigación y la terapia de la diabetes .
Protección Renal
El compuesto protege la función renal al activar Epac de la lesión por isquemia, ofreciendo posibles aplicaciones terapéuticas en las enfermedades renales .
Liberación de Calcio Inducida por Calcio (CICR)
Actúa como un estimulador de la CICR y la exocitosis en las células β humanas, lo cual es un proceso clave en la liberación de insulina y la regulación de la glucosa .
Inhibición de la Vía RhoA/ROCK
8-pCPT-2mu-O-Me-cAMP previene significativamente la activación de RhoA/ROCK inducida por EMAP-II, lo cual está involucrado en la motilidad y la estructura celular .
Mecanismo De Acción
Target of Action
The primary targets of 8-pCPT-2mu-O-Me-cAMP are Epac (Exchange Protein directly Activated by cAMP) and Rap1 (Ras-proximate-1 or Ras-related protein 1), which are key players in the cAMP signaling pathway .
Mode of Action
8-pCPT-2mu-O-Me-cAMP is a cyclic AMP analogue that selectively activates the Epac-Rap signaling pathway . It acts by binding to Epac, leading to the activation of Rap1 .
Biochemical Pathways
The activation of the Epac-Rap pathway by 8-pCPT-2mu-O-Me-cAMP leads to a series of downstream effects. It can stimulate the release of calcium from intracellular calcium stores, a process known as Calcium-Induced Calcium Release (CICR) . This increase in intracellular calcium concentration is coupled to exocytosis .
Pharmacokinetics
8-pCPT-2mu-O-Me-cAMP is a cell-permeable cAMP analog . It is soluble in water up to 50 mM , which facilitates its distribution in the body. The compound is stable under desiccating conditions and can be stored for up to 12 months at -20°C .
Result of Action
The activation of the Epac-Rap pathway by 8-pCPT-2mu-O-Me-cAMP has several cellular effects. It can induce Rap activation and junction tightening in human umbilical vein endothelial cells (HUVECs) . It also triggers adhesion of Jurkat-Epac1 cells to fibronectin . Moreover, it stimulates insulin secretion in rat INS-1 cells .
Action Environment
The action of 8-pCPT-2mu-O-Me-cAMP can be influenced by environmental factors. For instance, the stability of the compound can be affected by temperature and humidity . Furthermore, the efficacy of the compound can be influenced by the concentration of calcium in the cellular environment, as its mechanism of action involves the mobilization of intracellular calcium .
Propiedades
IUPAC Name |
sodium;9-[(4aR,6R,7R,7aR)-7-methoxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-(4-chlorophenyl)sulfanylpurin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN5O6PS.Na/c1-26-13-12-10(6-27-30(24,25)29-12)28-16(13)23-15-11(14(19)20-7-21-15)22-17(23)31-9-4-2-8(18)3-5-9;/h2-5,7,10,12-13,16H,6H2,1H3,(H,24,25)(H2,19,20,21);/q;+1/p-1/t10-,12-,13-,16-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTMKTNUXDACHB-KHXPSBENSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2C(COP(=O)(O2)[O-])OC1N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H]2[C@@H](COP(=O)(O2)[O-])O[C@H]1N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5NaO6PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40587880 | |
| Record name | Sodium (4aR,6R,7R,7aR)-6-{6-amino-8-[(4-chlorophenyl)sulfanyl]-9H-purin-9-yl}-7-methoxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
510774-50-2 | |
| Record name | Sodium (4aR,6R,7R,7aR)-6-{6-amino-8-[(4-chlorophenyl)sulfanyl]-9H-purin-9-yl}-7-methoxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


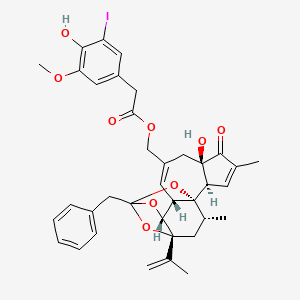

![7-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propylchromene-2-carboxylic acid](/img/structure/B1662943.png)
![7,8-Dihydro-2-methyl-1H-thiopyrano[4,3-d]pyrimidin-4(5H)-one](/img/structure/B1662944.png)
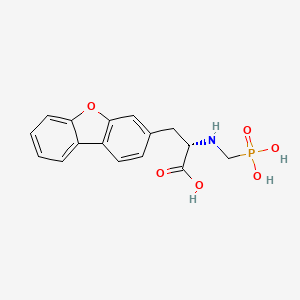
![2-pyridin-3-yl-1-azabicyclo[3.2.2]nonane;dihydrochloride](/img/structure/B1662946.png)
